molecular formula C10H6ClN3O2 B8474332 2-Chloro-4-(4-nitrophenyl)pyrimidine

2-Chloro-4-(4-nitrophenyl)pyrimidine

Cat. No.: B8474332
M. Wt: 235.62 g/mol
InChI Key: WHHHJQRFJXOAHU-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-nitrophenyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with chlorine and at the 4-position with a 4-nitrophenyl group. This structure confers unique electronic properties due to the electron-withdrawing nitro group, making it a versatile intermediate in pharmaceutical and materials chemistry. Its synthesis typically involves nucleophilic substitution or conjugate addition reactions, as seen in related pyrimidine derivatives .

Properties

Molecular Formula

C10H6ClN3O2

Molecular Weight

235.62 g/mol

IUPAC Name

2-chloro-4-(4-nitrophenyl)pyrimidine

InChI

InChI=1S/C10H6ClN3O2/c11-10-12-6-5-9(13-10)7-1-3-8(4-2-7)14(15)16/h1-6H

InChI Key

WHHHJQRFJXOAHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Anticancer Agents
Recent studies have highlighted the potential of pyrimidine derivatives, including 2-chloro-4-(4-nitrophenyl)pyrimidine, as anticancer agents. A series of pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Notably, compounds derived from this structural framework exhibited selective activity against breast and renal cancer cell lines, suggesting a promising avenue for further development as targeted chemotherapy agents .

Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, structure–activity relationship (SAR) studies have shown that modifications to the pyrimidine core can significantly enhance inhibitory potency against enzymes like NAPE-PLD, which is implicated in lipid signaling pathways. Optimized derivatives demonstrated nanomolar potency and favorable drug-like properties, indicating their potential for therapeutic applications in managing metabolic disorders .

Synthesis of Bioactive Molecules

Intermediate in Synthesis
this compound serves as a crucial intermediate in the synthesis of various biologically active compounds. For example, it has been utilized in the preparation of thiazoline derivatives with significant antitubercular and anti-HIV activities. The structural modifications facilitated by this compound enable the development of new classes of antimicrobial agents with enhanced efficacy and reduced toxicity .

Structure–Activity Relationship Studies

Understanding the structure–activity relationships of pyrimidine derivatives is essential for optimizing their biological activities. Research indicates that substituents on the pyrimidine ring can dramatically affect the pharmacological profile of these compounds. For instance, modifications at specific positions have been shown to enhance anti-inflammatory activity by inhibiting COX-2 enzymes more effectively than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Case Studies and Experimental Findings

A comprehensive examination of various studies reveals the following insights:

Study FocusFindings
Cytotoxicity Evaluation Certain derivatives showed selective inhibition against MDA-MB-468 (breast) and UO-31 (renal) cancer cell lines .
Enzyme Inhibition Optimized pyrimidine derivatives demonstrated significant inhibition of NAPE-PLD with IC50 values in the nanomolar range, indicating potential for metabolic disorder treatments .
Antimicrobial Activity Iminothiazoline derivatives derived from this compound exhibited potent activity against Mycobacterium tuberculosis and other pathogens .
Anti-inflammatory Effects Some derivatives showed greater COX-1/COX-2 selectivity indexes than established NSAIDs, indicating potential for new anti-inflammatory therapies .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Key Substituents Bioactivity
This compound 235.65 2.45 4-Nitrophenyl, Cl Anticancer intermediate
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine 318.76 3.12 3-Nitrophenoxy, thiophene Antitumor
2-Chloro-4-(2-furyl)pyrimidine 180.59 1.89 Furyl Lab reagent
2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride 264.18 1.02 Piperidine CNS modulation

Preparation Methods

Reaction Overview

The Suzuki-Miyaura coupling is the most widely reported method for introducing the 4-nitrophenyl group to pyrimidine. This approach uses 2,4-dichloropyrimidine and 4-nitrophenylboronic acid under palladium catalysis to achieve selective substitution at the 4-position.

Procedure:

  • Reagents :

    • 2,4-Dichloropyrimidine (1 equiv)

    • 4-Nitrophenylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Na₂CO₃ (2 equiv)

    • Solvent: Dioxane/H₂O (4:1 v/v)

  • Conditions :

    • Temperature: 90°C

    • Duration: 12–16 hours under nitrogen

  • Workup :

    • Extract with ethyl acetate, wash with brine, dry (Na₂SO₄), and concentrate.

    • Purify via column chromatography (hexane/ethyl acetate, 7:3).

Yield and Selectivity:

  • Yield : 68–75%

  • Regioselectivity : >95% substitution at the 4-position due to electronic and steric effects.

Key Optimization Insights:

  • Excess boronic acid (1.2–1.5 equiv) improves conversion.

  • Polar solvents enhance solubility of intermediates, reducing side reactions.

Nucleophilic Aromatic Substitution (SNAr)

Displacement of 4-Chloro with 4-Nitrophenylthiolate

This method exploits the reactivity of electron-deficient pyrimidines toward nucleophilic attack.

Procedure:

  • Reagents :

    • 2,4-Dichloropyrimidine (1 equiv)

    • 4-Nitrophenylthiol (1.1 equiv)

    • K₂CO₃ (2 equiv)

    • Solvent: DMF

  • Conditions :

    • Temperature: 80°C

    • Duration: 8 hours

  • Workup :

    • Quench with ice water, filter, and recrystallize from ethanol.

Yield and Limitations:

  • Yield : 55–60%

  • Challenges : Competing substitution at the 2-position (~15% byproduct).

Condensation of Prefunctionalized Intermediates

Cyclocondensation of β-Keto Enol Ethers

A less common but scalable route involves constructing the pyrimidine ring from nitrophenyl-containing precursors.

Procedure:

  • Reagents :

    • 4-Nitrophenylacetonitrile (1 equiv)

    • Chloroacetyl chloride (1.2 equiv)

    • NH₄OAc (3 equiv)

    • Solvent: Acetic acid

  • Conditions :

    • Temperature: 120°C

    • Duration: 6 hours

  • Workup :

    • Pour into ice, neutralize with NaHCO₃, extract with CH₂Cl₂, and recrystallize.

Yield and Purity:

  • Yield : 40–50%

  • Purity : >90% after recrystallization.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Suzuki-Miyaura Coupling68–7598HighExcellent regioselectivity
SNAr with Thiolate55–6085ModerateLow catalyst cost
Cyclocondensation40–5090LowAvoids prefunctionalized pyrimidines

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 9.12 (s, 1H, pyrimidine-H), 8.45 (d, J = 8.8 Hz, 2H, Ar-H), 8.30 (d, J = 8.8 Hz, 2H, Ar-H).

  • LC-MS : m/z 262 [M+H]⁺.

Purity Assessment

  • HPLC: >98% purity (C18 column, acetonitrile/H₂O gradient).

Industrial-Scale Considerations

Catalytic System Recycling

  • Pd recovery via filtration (reusable up to 3 cycles with <10% yield drop).

Solvent Sustainability

  • Replace dioxane with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-4-(4-nitrophenyl)pyrimidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, describes a protocol where 2,4-dichloro-thieno[2,3-d]pyrimidine reacts with 4-nitrophenol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-nitrophenyl group. Optimization involves controlling temperature (80–100°C), stoichiometry of reagents, and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (>70%) are achieved by using anhydrous solvents and inert atmospheres . highlights the importance of HPLC (C18 columns, acetonitrile/water mobile phase) to confirm purity (>98%) and monitor side products .

Q. How should researchers characterize the purity and structural integrity of this compound using analytical techniques?

  • Methodological Answer : A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identifies substituent positions. For example, the nitro group’s electron-withdrawing effect deshields adjacent protons, producing distinct splitting patterns .
  • Mass Spectrometry (LC-MS/HRMS) : LC-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 262.03), while HRMS validates the empirical formula (C₁₀H₆ClN₃O₂) .
  • Chromatography : Reverse-phase HPLC (e.g., 70:30 acetonitrile/water) quantifies purity, with retention times compared to standards .

Advanced Research Questions

Q. What strategies are effective in analyzing conflicting spectroscopic data (e.g., NMR vs. MS) when characterizing novel derivatives of this compound?

  • Methodological Answer : Contradictions often arise from impurities or tautomeric forms. recommends:

  • Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve ambiguous proton-carbon correlations. For example, NOESY can distinguish between rotational isomers caused by steric hindrance near the nitro group .
  • Isotopic Labeling : Introduce deuterated analogs to confirm fragmentation patterns in MS (e.g., distinguishing Cl⁻ loss from NO₂⁻ elimination) .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL software) provides definitive structural proof, resolving discrepancies between spectroscopic techniques .

Q. How can computational methods complement experimental data in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., C-2 vs. C-4 positions). shows that the nitro group enhances C-2 reactivity due to resonance stabilization of the transition state .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar aprotic solvents stabilize charged intermediates, accelerating substitution .
  • Docking Studies : For biological applications, dock the compound into target proteins (e.g., Aurora Kinase) to predict binding modes and guide SAR studies .

Q. What experimental precautions are critical when handling this compound due to its potential toxicity and instability?

  • Methodological Answer :

  • Safety Protocols : Use gloveboxes for synthesis ( ) and wear nitrile gloves, goggles, and respirators to avoid dermal/ocular exposure. The nitro group may release NOx gases under heat .
  • Storage : Store in amber vials at –20°C under argon to prevent photodegradation and hydrolysis. notes that trifluoromethyl analogs degrade rapidly in humid conditions, suggesting similar stability concerns for nitro derivatives .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before incineration by certified waste handlers .

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